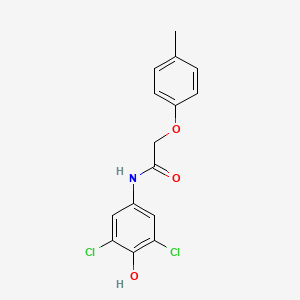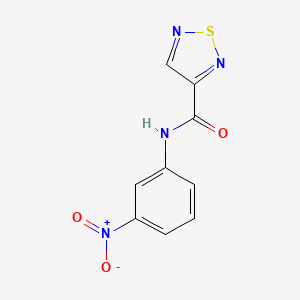
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine involves the inhibition of CDKs, which are essential for the progression of the cell cycle. The compound binds to the ATP-binding site of CDKs, thereby preventing the phosphorylation of downstream targets and leading to cell cycle arrest. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has been tested in animal models and has been shown to be well-tolerated, with no significant adverse effects on biochemical and physiological parameters.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments include its potent inhibitory activity against CDKs, its anti-inflammatory activity, and its potential applications in medicinal chemistry. The limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
The future directions for research on 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine include the development of more efficient synthesis methods to improve the yield and purity of the product. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases such as cancer and inflammation. The compound can also be used as a lead compound for the development of novel CDK inhibitors with improved potency and selectivity.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine involves the reaction of 2,4-dichloro-5-(4-bromophenyl)pyrimidine with 1H-pyrazole-1-carboxamidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Scientific Research Applications
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression. The compound has also been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-(4-bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4/c14-10-4-2-9(3-5-10)13-17-11(15)8-12(18-13)19-7-1-6-16-19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMRUKSODWZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)


![methyl (6-amino-5-cyano-2',3',5',6'-tetrahydro-2H-spiro[pyrano[2,3-c]pyrazole-4,4'-thiopyran]-3-yl)acetate](/img/structure/B5876642.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)
![2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5876681.png)
![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)

![1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)
![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)
![N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5876723.png)